molecular formula C14H22O3 B12534871 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol CAS No. 656835-22-2

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol

Cat. No.: B12534871
CAS No.: 656835-22-2
M. Wt: 238.32 g/mol
InChI Key: BCILTHGZCTXKFT-UHFFFAOYSA-N
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Description

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol is a spirocyclic compound featuring a bicyclic system with a dioxaspiro[5.6]dodecene core. Its structure includes an ethenyl substituent at position 11, two methyl groups at position 3, and a hydroxyl group at position 7. The spiro junction (shared atom between two rings) imposes conformational rigidity, while the hydroxyl and ethenyl groups introduce polarity and reactivity. This compound’s stereoelectronic properties make it a candidate for applications in pharmaceutical intermediates or agrochemical synthesis, though specific data on its biological activity or industrial use remain undocumented in publicly available literature .

Properties

CAS No.

656835-22-2

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

8-ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-7-en-10-ol

InChI

InChI=1S/C14H22O3/c1-4-11-7-12(15)5-6-14(8-11)9-16-13(2,3)17-10-14/h4,8,12,15H,1,5-7,9-10H2,2-3H3

InChI Key

BCILTHGZCTXKFT-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CCC(CC(=C2)C=C)O)CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic core. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Antifertility Activity
Research has indicated that derivatives of dioxaspiro compounds exhibit antifertility effects. For instance, compounds similar to 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol have been evaluated for their ability to inhibit implantation in animal models. Studies have reported effective doses ranging from 25 to 400 mg/kg per day, demonstrating significant antifertility activity .

Materials Science

The unique structural attributes of this compound make it suitable for applications in materials science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Synthesis
The incorporation of dioxaspiro structures into polymer matrices has been explored for enhancing mechanical properties and thermal stability. For example, the synthesis of copolymers containing dioxaspiro units has shown improved performance in terms of elasticity and resistance to degradation under environmental stress .

Agrochemicals

The potential use of this compound as an agrochemical agent is also noteworthy. Its ability to interact with biological systems suggests applications in pest control or as a plant growth regulator.

Case Study: Insecticidal Properties
Preliminary studies have indicated that certain derivatives exhibit insecticidal properties against agricultural pests. The mechanism appears to involve disruption of hormonal pathways in insects, leading to mortality or impaired reproduction .

Mechanism of Action

The mechanism by which 11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Conformational Rigidity and Ring Puckering

Spirocyclic systems like the dioxaspiro[5.6]dodecene core exhibit unique puckering dynamics. The target compound’s spiro[5.6] system likely adopts a chair-like conformation in the larger ring (12-membered) and a boat-like conformation in the smaller ring (6-membered), as predicted by Cremer-Pople puckering parameters . In contrast, smaller spiro systems (e.g., spiro[4.2.4.2] in ) display higher strain, reducing thermal stability .

Reactivity and Functional Group Influence

  • Hydroxyl Group: The hydroxyl group at position 9 in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like 3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene .
  • Ethenyl vs.

Biological Activity

11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a spirocyclic arrangement, which is known to influence its biological properties. The presence of the dioxaspiro moiety contributes to its reactivity and interaction with biological targets.

Antifertility Activity

Research has indicated that compounds similar to this compound exhibit antifertility effects in animal models. A study highlighted that certain derivatives showed significant antifertility activity when tested on female rats, suggesting potential applications in contraceptive development .

Antimicrobial Properties

The compound's antimicrobial properties have also been investigated. In vitro studies demonstrated that it possesses inhibitory effects against various microorganisms, indicating its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Cytotoxicity and Cancer Research

Cytotoxic effects have been observed in cancer cell lines, with studies showing that the compound can induce apoptosis in specific cancer types. This property is attributed to its ability to modulate signaling pathways involved in cell survival and proliferation .

Case Study 1: Antifertility Evaluation

In a controlled study involving female rats, the administration of this compound resulted in a marked decrease in fertility rates. The study employed standard endocrinological evaluation procedures, confirming the compound's efficacy as an antifertility agent .

Case Study 2: Antimicrobial Assessment

A series of antimicrobial tests were conducted against five pathogenic microorganisms. The results indicated that this compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics .

Data Tables

Biological Activity Effect Tested Model Reference
AntifertilitySignificant decrease in fertilityFemale rats
AntimicrobialBactericidal effect against Gram-positive bacteriaIn vitro tests
CytotoxicityInduction of apoptosis in cancer cellsCancer cell lines

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